N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a cyclopropanecarboxamide moiety. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxynaphthalene, which can be obtained through the methylation of naphthol.
Cyclopropanation: The next step involves the cyclopropanation of the naphthalene derivative. This can be achieved using reagents such as diazomethane or cyclopropylcarbene precursors under controlled conditions.
Amidation: The final step is the amidation reaction, where the cyclopropanecarboxylic acid derivative is reacted with an amine to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxynaphthalene derivative.
Reduction: The cyclopropane ring can be reduced under hydrogenation conditions to form a cyclopropylmethyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed:
Oxidation: Hydroxynaphthalene derivatives.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets:
Antibacterial Activity: The compound inhibits the activity of enoyl-acyl carrier protein reductase, an enzyme involved in bacterial fatty acid biosynthesis.
Anticancer Activity: It inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide can be compared with other naphthalene derivatives and cyclopropane-containing compounds:
Similar Compounds:
Uniqueness: this compound is unique due to the combination of the methoxy-naphthalene moiety and the cyclopropanecarboxamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-14-9-8-13(16-15(17)10-6-7-10)11-4-2-3-5-12(11)14/h2-5,8-10H,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEZSBQSDVNOOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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